molecular formula C21H34BNO2Si B2683121 1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1263986-66-8

1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B2683121
CAS RN: 1263986-66-8
M. Wt: 371.4
InChI Key: ORYMTBONBFGEQG-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C21H34BNO2Si and its molecular weight is 371.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The scientific research applications of 1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involve its use as a precursor or intermediate in the synthesis of complex organic compounds. For instance, Frenzel et al. (1994) discussed the synthesis of 1,2-bis(silyl)indoles through anionische 1,2-silatropie, demonstrating the compound's utility in creating silyl-protected indoles which are valuable in further chemical transformations (Frenzel, Klingebiel, Lüttke, & Pieper, 1994). Similarly, Carbone et al. (2013) highlighted its role in the facile synthesis of deaza-analogues of the bisindole marine alkaloid Topsentin, showcasing the compound's versatility in synthesizing bioactive molecules (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. Héquet et al. (2014) synthesized 1-(1H-indol-3-yl)ethanamine derivatives to investigate their inhibition of the Staphylococcus aureus NorA efflux pump, highlighting the therapeutic potential of indole derivatives in overcoming antibiotic resistance (Héquet, Burchak, Jeanty, Guinchard, Le Pihive, Maigre, Bouhours, Schneider, Maurin, Paris, Denis, & Jolivalt, 2014).

Material Science and Advanced Synthesis Techniques

The compound also finds applications in material science and advanced synthesis techniques. Oderinde et al. (2020) utilized a visible-light mediated [2 + 2] cycloaddition of indoles with alkenes to construct sp3-rich cyclobutane-fused scaffolds, showcasing the utility of this compound in developing architecturally complex and potentially biologically active molecules (Oderinde, Ramirez, Dhar, Cornelius, Jorge, Aulakh, Sandhu, Pawluczyk, Sarjeant, Meanwell, Mathur, & Kempson, 2020).

properties

IUPAC Name

tert-butyl-dimethyl-[7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BNO2Si/c1-15-12-11-13-16-17(22-24-20(5,6)21(7,8)25-22)14-23(18(15)16)26(9,10)19(2,3)4/h11-14H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYMTBONBFGEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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